molecular formula C7H7BrClNO B15046032 3-(Bromomethyl)-6-chloro-2-methoxypyridine

3-(Bromomethyl)-6-chloro-2-methoxypyridine

Cat. No.: B15046032
M. Wt: 236.49 g/mol
InChI Key: GFVMLGNVSFCOJV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-2-methoxypyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-chloro-2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-2-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-2-methoxypyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-6-chloro-2-methoxypyridine is unique due to the combination of its halogenated pyridine ring and the presence of both bromomethyl and methoxy groups. This unique structure imparts specific reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-(bromomethyl)-6-chloro-2-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3

InChI Key

GFVMLGNVSFCOJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CBr

Origin of Product

United States

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